2,7-dimethyl-1H-imidazo[4,5-f]quinoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C12H11N3 |
|---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
2,7-dimethyl-6H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C12H11N3/c1-7-3-4-9-10(13-7)5-6-11-12(9)15-8(2)14-11/h3-6,13H,1-2H3 |
InChI-Schlüssel |
UUSTZNAQGVWPIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C2C(=CC=C3C2=NC(=N3)C)N1 |
Herkunft des Produkts |
United States |
Research Context and Significance of Imidazoquinoline Scaffolds
Historical Perspectives in Heterocyclic Amine Research
The story of 2,7-dimethyl-1H-imidazo[4,5-f]quinoline is intrinsically linked to the broader history of heterocyclic amine (HCA) research. wikipedia.org The development of heterocyclic chemistry began in the 1800s, with significant discoveries such as the creation of alloxan (B1665706) from uric acid in 1818 and the isolation of pyrrole (B145914) from dry distilled bones in 1834. researchgate.net However, it was much later that a specific class of HCAs, formed during the high-temperature cooking of protein-rich foods like meat and fish, garnered significant scientific attention. wikipedia.orgnih.gov These compounds, often referred to as food mutagens, are formed through the Maillard reaction between amino acids, creatine, and reducing sugars at elevated temperatures. nih.gov
Early research in this area focused on the identification and characterization of these potent mutagens. nih.gov The discovery that some HCAs are powerful carcinogens spurred extensive investigation into their mechanisms of action. wikipedia.orgnih.gov These studies revealed that HCAs are procarcinogens that undergo metabolic activation, primarily through N-hydroxylation of the exocyclic amine group, to form reactive intermediates capable of damaging DNA. nih.gov This historical focus on the mutagenic and carcinogenic properties of HCAs laid the groundwork for the synthesis and study of a vast array of related heterocyclic structures, including the imidazoquinoline scaffold.
Broader Class of Imidazoquinolines: General Research Interest and Diversity
The imidazoquinoline scaffold, a fusion of imidazole (B134444) and quinoline (B57606) ring systems, has emerged as a structure of immense interest in medicinal chemistry. rsc.orgtroindia.in While some imidazoquinolines are studied for their potential toxicity, many others have been developed for their beneficial biological activities. rsc.orgnih.gov A significant area of research revolves around their ability to modulate the immune system, particularly as agonists of Toll-like receptors (TLRs). nih.govnih.gov
TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns. binghamton.edu Imidazoquinolines like Imiquimod (B1671794) and Resiquimod (B1680535) are well-known for their potent activation of TLR7 and TLR8, leading to the production of cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This immunomodulatory activity has led to the development of imidazoquinoline-based drugs for treating viral infections and various forms of cancer. nih.govbinghamton.edu
The versatility of the imidazoquinoline scaffold allows for extensive structural modifications, particularly at the N1, C2, and C7 positions, to fine-tune their biological activity. nih.govumn.edu Researchers have synthesized and evaluated large libraries of these compounds to understand the structure-activity relationships (SAR) that govern their potency and selectivity for TLR7 and TLR8. nih.govnih.gov For instance, substitutions at the N1 position can significantly influence whether a compound selectively activates TLR7, TLR8, or both. umn.edunih.gov Similarly, modifications at the C7 position have been shown to modulate the immunostimulatory activity. nih.govnih.gov This has led to the identification of compounds with improved potency and desirable cytokine induction profiles. binghamton.eduumn.edu
Specific Focus on this compound within Academic Inquiry
Within the extensive family of imidazoquinolines, this compound represents a specific analogue that has been a subject of academic investigation. Its structure is a variation of the imidazo[4,5-f]quinoline core, which differs from the more commonly studied imidazo[4,5-c]quinoline scaffold of drugs like Imiquimod. The primary research interest in this compound and its close relatives has often been in the context of their formation in cooked foods and their potential genotoxicity.
The synthesis of various imidazo[4,5-f]quinoline derivatives is often a necessary step in their toxicological evaluation. These synthetic routes allow for the production of pure compounds for analytical standardisation and for use in bioassays. While detailed synthetic procedures for this specific compound are not widely published in mainstream medicinal chemistry journals, which tend to focus on therapeutically active analogues, the general principles of constructing the imidazoquinoline ring system are well-established. These methods often involve the reaction of a suitable quinoline diamine with a carboxylic acid or its equivalent to form the imidazole ring.
The academic inquiry into this compound is thus primarily driven by its identity as a heterocyclic amine potentially formed during cooking, placing it within the historical and ongoing research into food-derived mutagens. Its study contributes to the broader understanding of the formation, occurrence, and biological effects of this important class of compounds.
Compound Names Mentioned
| Compound Name |
| This compound |
| Alloxan |
| Imiquimod |
| Imidazo[4,5-c]quinoline |
| Imidazo[4,5-f]quinoline |
| Pyrrole |
| Resiquimod |
Interactive Data Table: Properties of Selected Imidazoquinolines
Synthetic Strategies and Methodologies for 2,7 Dimethyl 1h Imidazo 4,5 F Quinoline and Analogues
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 2,7-dimethyl-1H-imidazo[4,5-f]quinoline (I) reveals that the core imidazo[4,5-f]quinoline scaffold can be disconnected at the imidazole (B134444) ring. This disconnection points to a key intermediate, a diaminoquinoline derivative. Specifically, the most logical precursor is 2,7-dimethylquinoline-5,6-diamine (II) . This intermediate already contains the requisite dimethylated quinoline (B57606) framework and the two adjacent amino groups necessary for the formation of the imidazole ring.
Further deconstruction of the diaminoquinoline precursor (II) through the removal of the amino groups leads to a dinitroquinoline derivative, 2,7-dimethyl-5,6-dinitroquinoline (III) . The nitro groups are common and effective precursors to amino groups, typically introduced through nitration of the quinoline ring and subsequently reduced. The synthesis of the 2,7-dimethylquinoline (B1584490) core (IV) can be achieved through various established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, starting from appropriately substituted anilines and α,β-unsaturated carbonyl compounds.
Therefore, the primary synthetic challenge lies in the regioselective introduction of the nitro groups and their subsequent reduction to form the key diamino precursor. The final step involves the cyclization of the diamine with a suitable one-carbon synthon to construct the imidazole ring.
Classical Synthetic Routes for Imidazo[4,5-f]quinolines
Classical approaches to the synthesis of the imidazo[4,5-f]quinoline system have traditionally relied on multi-step sequences involving the construction of a substituted quinoline followed by the annulation of the imidazole ring.
Multi-Step Cyclization Reactions from Substituted Quinolines
The synthesis often commences with a substituted quinoline that is then functionalized to introduce the necessary groups for imidazole ring formation. A common strategy involves the nitration of a pre-existing 2,7-dimethylquinoline. The positioning of the nitro groups is crucial and is directed by the existing substituents on the quinoline ring. Following nitration, the resulting dinitro compound is reduced to the corresponding diamine. This reduction is typically achieved using reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. nih.gov
Once the 5,6-diaminoquinoline is obtained, the final cyclization to form the imidazole ring can be accomplished by reacting the diamine with a variety of reagents that can provide the missing carbon atom. Common reagents for this purpose include formic acid, which yields the unsubstituted imidazole, or other carboxylic acids and their derivatives to introduce a substituent at the 2-position of the imidazole ring. For the synthesis of this compound, acetic acid or a derivative would be used.
Amidation and Condensation Approaches
Amidation and subsequent condensation reactions represent another classical pathway. This approach may involve the initial synthesis of a quinoline with an amino group and a nitro group at adjacent positions (e.g., 5-amino-6-nitro-2,7-dimethylquinoline). The amino group can be acylated, for instance with acetic anhydride (B1165640) to introduce the acetyl group that will ultimately become the 2-methyl group of the imidazole ring.
Following acylation, the nitro group is reduced to a second amino group. The resulting N-acyl-o-phenylenediamine derivative can then undergo an intramolecular cyclization, often promoted by heat or acid catalysis, to form the imidazole ring. This condensation reaction involves the loss of a water molecule to afford the final this compound. binghamton.edu This method offers a high degree of control over the substituent at the 2-position of the imidazole ring.
Advanced Synthetic Techniques and Optimization
To overcome some of the limitations of classical methods, such as long reaction times and harsh conditions, more advanced synthetic techniques have been developed and applied to the synthesis of heterocyclic compounds, including imidazoquinolines.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govijsat.orggoogle.comnih.govsemanticscholar.org The application of microwave irradiation can significantly reduce the time required for key steps such as the cyclization of the imidazole ring. For instance, the condensation of the diaminoquinoline with a carboxylic acid can be completed in minutes under microwave heating, compared to several hours with conventional heating methods. nih.govgoogle.com This rapid heating can also minimize the formation of side products. A patent has described the microwave-assisted synthesis of 2-(1H)-quinolinones, highlighting the utility of this technology in quinoline chemistry. google.com The synthesis of various fused imidazole derivatives has also been shown to be significantly more efficient under microwave conditions. nih.gov
| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Reference |
| Imidazole Ring Cyclization | Several hours | Minutes | nih.govgoogle.com |
| Synthesis of Quinolinones | Not specified | 30 minutes | google.com |
| Synthesis of Fused Imidazoles | 36 hours | Not specified | nih.gov |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as those employing palladium, copper, or iron catalysts, have revolutionized the synthesis of complex organic molecules. beilstein-journals.orgnih.govresearchgate.neteurekaselect.comrsc.org While direct application to the final cyclization of this compound is less common, these methods are invaluable for the synthesis of the substituted quinoline precursors. For example, Suzuki or Stille couplings can be used to introduce the methyl groups at the 2- and 7-positions of the quinoline ring with high regioselectivity.
Furthermore, copper-catalyzed Ullmann-type reactions can be employed for the amination of halo-quinolines to introduce the necessary amino groups. beilstein-journals.org Palladium-catalyzed C-N bond formation is another powerful tool for constructing the diaminoquinoline intermediate from a dihalo-quinoline. nih.govresearchgate.net These methods offer milder reaction conditions and greater functional group tolerance compared to classical nitration and reduction sequences. The development of new ligands and catalytic systems continues to expand the scope and efficiency of these transformations in heterocyclic synthesis. beilstein-journals.orgeurekaselect.com
| Catalyst Type | Application in Heterocycle Synthesis | Reference |
| Palladium | C-C and C-N bond formation | nih.govresearchgate.net |
| Copper | C-N bond formation (Ullmann reaction) | beilstein-journals.org |
| Iron | Various coupling reactions | nih.gov |
Regioselective and Chemoselective Transformations
Regioselective and chemoselective transformations are essential for the precise functionalization of complex molecules like this compound. The imidazo[4,5-f]quinoline scaffold possesses multiple reaction sites, and controlling the position of functionalization is crucial for targeted drug design.
C-H activation has emerged as a powerful strategy for the regioselective functionalization of quinolines, avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov Depending on the catalyst and reaction conditions, different positions on the quinoline ring can be targeted. For example, palladium-catalyzed oxidative cross-coupling of quinoline N-oxide with thiophenes has been shown to occur selectively at the C2 position. mdpi.com Nickel-catalyzed C2 alkenylation of quinoline with internal alkynes has also been reported with high regioselectivity. mdpi.com
In the context of dihaloquinolines, selective nucleophilic substitution at one halogen position followed by a cross-coupling reaction at the other allows for a regiocontrolled introduction of different substituents. researchgate.net The inherent reactivity differences between the various positions on the imidazo[4,5-f]quinoline core can also be exploited to achieve regioselectivity.
Derivatization Strategies for Structure-Activity Relationship Studies
The derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and optimizing biological activity. By systematically modifying different parts of the molecule, researchers can identify the structural features that are critical for a desired biological effect.
SAR studies on imidazo[4,5-f]quinoline derivatives have revealed that subtle structural changes can lead to significant differences in activity. nih.govbinghamton.edu For example, the nature and position of substituents on the quinoline and imidazole rings can profoundly impact the compound's potency and selectivity. nih.govexlibrisgroup.com
The cross-coupling reactions discussed previously are instrumental in these derivatization strategies, allowing for the introduction of a wide array of functional groups at specific positions. For instance, the synthesis of a series of 2,6-disubstituted imidazo[4,5-b]pyridines using Suzuki cross-coupling enabled a systematic study of the influence of substituents on their antiproliferative activity. nih.gov Similarly, the modification of the substituent at the N-1 position of the imidazole ring in imidazo[4,5-c]quinoline analogues has been shown to be critical for their activity as TNF-α suppressors.
The synthesis of polyphenolic derivatives of imidazo[4,5-c]quinolines is another example of a derivatization strategy aimed at modulating the compound's properties, in this case, to enhance their adsorption to alum for use as vaccine adjuvants. nih.gov
Structure Activity Relationships Sar and Rational Design of 2,7 Dimethyl 1h Imidazo 4,5 F Quinoline Derivatives
Correlating Structural Modifications with Biological Efficacy
The biological efficacy of imidazo[4,5-f]quinoline derivatives is highly dependent on the nature and position of various substituents on the core structure. Modifications to the fused heterocyclic system, the type and location of substituent groups, and the length of alkyl chains can dramatically alter the compound's immunostimulatory potency.
The arrangement and electronic nature of substituents on the imidazo[4,5-f]quinoline ring system are critical determinants of Toll-like Receptor (TLR) agonism. While direct and extensive SAR studies on the 2,7-dimethyl variant are limited, research on the broader imidazo[4,5-f]quinoline class provides significant insights.
For instance, studies on 2-mercapto-1H-imidazo[4,5-f]quinoline have shown that this position is amenable to substitution with various alkyl, aralkyl, and acid halides to produce corresponding thioethers and thioesters. researchgate.nettandfonline.com The biological activity of these derivatives is influenced by the electronic properties of these appended groups.
In the closely related and more extensively studied imidazo[4,5-c]quinoline series, it has been observed that the C7 position can tolerate a range of substitutions. A general trend indicates that electron-donating groups (EDGs) at the C7 position tend to result in stronger TLR7/8 activation compared to electron-withdrawing groups (EWGs). This enhancement may be due to an increase in the electron density of the quinoline (B57606) ring system, which could strengthen key hydrogen bonding interactions within the receptor's binding pocket.
The introduction of alkyl and aromatic groups at various positions of the heterocyclic scaffold significantly modulates biological potency. Studies involving the synthesis of thioethers from 2-mercapto-1H-imidazo[4,5-f]quinoline showed that modifying this position with different alkyl and aralkyl groups impacts the compound's activity profile. researchgate.nettandfonline.com
In analogous imidazoquinoline scaffolds, a clear relationship between the length of C2 alkyl substituents and TLR7 activity has been established. Potency often peaks with a specific chain length, such as a butyl group, while shorter or longer chains lead to diminished activity. nih.gov This suggests that the C2 substituent projects into a hydrophobic pocket within the receptor, and an optimal chain length is required for a perfect fit. nih.gov Similarly, modifications at the N1 position with aminoalkyl chains have shown that TLR7 and TLR8 activity can be correlated with the chain length, with longer chains sometimes favoring TLR7 affinity. nih.govacs.org
The incorporation of aromatic moieties also plays a crucial role. The discovery of potent activity in a 9-((3-methoxyphenyl)amino)-7-methyl-1H-pyrazolo[3,4-f]quinoline derivative highlights the importance of substituted aryl groups in achieving high efficacy. nih.gov
A pivotal aspect of the SAR of this class of compounds involves modifications to the core fused-ring system. Research has demonstrated that replacing the imidazole (B134444) ring of the imidazo[4,5-f]quinoline scaffold with a pyrazole (B372694) ring can lead to novel analogs with potent immunostimulatory effects. nih.gov
Specifically, pyrazolo[3,4-f]quinoline derivatives were identified as potent immunostimulants in a mouse protection model. In stark contrast, the regioisomeric pyrazolo[4,3-f]quinoline derivatives were found to be inactive. nih.gov This striking difference underscores the critical importance of the precise arrangement of the heterocyclic rings for effective target engagement and subsequent biological response. This finding suggests that the specific geometry and nitrogen atom placement within the heterocyclic system are crucial for proper orientation and interaction within the target's binding site.
Table 1: Effect of Fused Ring System Modification on Immunostimulatory Activity
| Scaffold | Regioisomer | Observed Activity | Reference |
| Imidazo[4,5-f]quinoline | - | Potent in vivo immunostimulant | nih.gov |
| Pyrazoloquinoline | [3,4-f] | Potent in vivo immunostimulant | nih.gov |
| Pyrazoloquinoline | [4,3-f] | Inactive | nih.gov |
Ligand-Target Interactions and Binding Site Analysis
While direct crystallographic studies of 2,7-dimethyl-1H-imidazo[4,5-f]quinoline bound to its target are not extensively documented, its immunostimulatory activity strongly suggests it functions as a TLR agonist, similar to other imidazoquinolines. nih.gov The binding mode can be inferred from the well-characterized interactions of analogous imidazo[4,5-c]quinoline derivatives with TLR7 and TLR8. These interactions are primarily driven by a combination of specific hydrogen bonds and broader hydrophobic and stacking interactions.
Hydrogen bonds are fundamental to the specific recognition of imidazoquinolines by TLRs. acs.org For the analogous imidazo[4,5-c]quinoline scaffold, a conserved binding mode within the TLR7 and TLR8 dimerization interface has been identified. This typically involves a critical hydrogen bond network with specific amino acid residues. ekb.eg
A key interaction involves the N1-H of the imidazole ring and the N5 nitrogen of the quinoline core, which act as hydrogen bond donors and acceptors, respectively. In many TLR7/8 agonists, the exocyclic amine at the C4 position also forms a crucial hydrogen bond. ekb.eg For instance, molecular modeling of imidazoquinoline derivatives in the TLR7 binding site shows stable hydrogen bonds forming with the side chain of Asp555. ekb.eg It is highly probable that the imidazo[4,5-f]quinoline scaffold engages in a similar hydrogen bonding network, which is essential for anchoring the ligand in the binding pocket and initiating the signaling cascade.
The methyl groups at the C2 and C7 positions of the this compound scaffold would be expected to occupy such hydrophobic regions. As demonstrated in related compounds, substituents at the C2 position often project into a hydrophobic pocket formed by aliphatic residues in the receptor. nih.gov The introduction of larger alkyl chains or aromatic moieties can further enhance these hydrophobic interactions. nih.govnih.gov
Furthermore, the aromatic nature of the fused quinoline ring system allows for potential π-stacking interactions with aromatic amino acid residues, such as phenylalanine or tyrosine, within the binding site. ekb.eg These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the stability of the ligand-receptor complex. For example, in TLR7, interactions with residues like Phe408 have been noted for similar ligands. ekb.eg The combination of this network of hydrogen bonds and less specific hydrophobic and π-stacking forces dictates the binding affinity and ultimately the biological efficacy of these compounds.
Conformational Dynamics of Compound-Target Complexes Through Biophysical Studies
The three-dimensional conformation of a ligand when bound to its biological target is a critical determinant of its activity. Biophysical techniques are indispensable for elucidating these interactions at a molecular level. However, a review of the current scientific literature reveals a notable absence of specific biophysical data, such as X-ray crystal structures or detailed Nuclear Magnetic Resonance (NMR) studies, for complexes involving this compound.
In the broader context of imidazoquinoline derivatives, biophysical methods are routinely employed to understand their mechanism of action. X-ray crystallography, for instance, provides atomic-level insights into the binding mode of ligands within their target proteins. While no public crystal structures feature this compound, the crystal structure of other imidazo[4,5-b]pyridine-based kinase inhibitors has been instrumental in guiding the optimization of these series. For example, the co-crystallization of an analog with the catalytic domain of the Aurora-A kinase has unequivocally established its binding mode, paving the way for the design of more potent inhibitors. acs.org
Other biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for quantifying the kinetics and thermodynamics of binding, respectively. These methods provide data on association and dissociation rates, as well as the enthalpic and entropic contributions to the binding event, which are invaluable for the rational design of improved derivatives. While specific data for this compound is not available, these techniques are widely used in the characterization of other small molecule inhibitors.
Strategies for Enhancing Receptor Selectivity and Potency
The rational design of this compound derivatives with enhanced receptor selectivity and potency hinges on a detailed understanding of the structure-activity relationships governing this chemical class. Research on analogous imidazo[4,5-c]quinolines, particularly as agonists of Toll-like receptors (TLRs), offers significant insights that can be extrapolated to the this compound scaffold.
Key Substituent Effects on Potency and Selectivity:
| Position of Substitution | Effect on Activity | Key Findings |
| N1-Position | Modifications at this position significantly impact both potency and selectivity for TLR7 and TLR8. | The introduction of various substituents at the N1 position has been extensively explored. For example, the presence of a 2-hydroxyethyl group can influence activity. The nature and length of alkyl chains at this position are also critical determinants of potency and selectivity. |
| C2-Position | Substituents at the C2 position play a crucial role in modulating the potency of imidazoquinoline derivatives. | The presence of a methyl group, as in this compound, is a common feature in many active compounds. Structure-activity relationship studies on other imidazoquinolines have shown that varying the alkyl substituent at this position can fine-tune activity. |
| C4-Position | The amino group at the C4 position is generally considered essential for the TLR-modulating activity of imidazoquinolines. | Modifications at this position often lead to a significant loss of activity, highlighting its importance in receptor interaction, likely through hydrogen bonding. |
| C7-Position | Substitution at the C7 position of the quinoline ring can modulate potency and cytokine profiles. | The presence of a methyl group at this position, as in the title compound, can influence the electronic properties and steric interactions of the molecule within the receptor binding site. |
Rational Design Strategies:
Targeted Library Synthesis: Based on the established SAR, focused libraries of this compound derivatives can be synthesized. For example, varying the substituents at the N1-position while retaining the 2,7-dimethyl core would allow for the exploration of the chemical space around this key interaction domain.
Structure-Based Drug Design: In the absence of a specific crystal structure for a this compound-target complex, homology modeling can be employed. By building a model of the target receptor (e.g., a TLR) based on the known structure of a related protein, molecular docking studies can be performed to predict the binding mode of this compound and its analogs. These computational models can guide the design of new derivatives with improved predicted binding affinities and selectivities.
Bioisosteric Replacement: To fine-tune the physicochemical properties and improve potency or selectivity, bioisosteric replacements of the methyl groups at the C2 and C7 positions could be explored. For instance, replacing a methyl group with a trifluoromethyl group could alter the electronic profile and lipophilicity of the molecule.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example by incorporating cyclic structures or double bonds in side chains, can reduce the entropic penalty of binding and lead to higher affinity. This strategy has been successfully applied to other ligand-receptor systems.
By systematically applying these strategies, it is feasible to develop novel this compound derivatives with optimized potency and selectivity for their intended biological targets.
Advanced Research Methodologies and Theoretical Approaches in 2,7 Dimethyl 1h Imidazo 4,5 F Quinoline Research
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric methods are indispensable for the unambiguous identification and structural characterization of 2,7-dimethyl-1H-imidazo[4,5-f]quinoline.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) and imidazole (B134444) rings, as well as the protons of the two methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on the aromatic rings will typically appear in the downfield region (typically δ 7.0-9.0 ppm), while the methyl protons will be found in the more upfield region (typically δ 2.0-3.0 ppm). The coupling patterns (e.g., singlets, doublets, triplets) would provide information about the neighboring protons.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons are expected to resonate in the downfield region of the spectrum (typically δ 110-160 ppm), while the methyl carbons will appear in the upfield region (typically δ 15-25 ppm). The precise chemical shifts help in assigning each carbon atom to its position in the fused ring structure.
Hypothetical ¹H-NMR and ¹³C-NMR Data for this compound
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical ¹³C Chemical Shift (ppm) |
| 1-H (imidazole) | 12.5 - 13.5 | br s | - |
| 2-CH₃ | 2.6 - 2.8 | s | 15 - 20 |
| 4-H | 7.8 - 8.0 | d | 120 - 125 |
| 5-H | 7.3 - 7.5 | d | 115 - 120 |
| 7-CH₃ | 2.5 - 2.7 | s | 20 - 25 |
| 8-H | 8.8 - 9.0 | s | 145 - 150 |
| 9-H | 7.6 - 7.8 | s | 130 - 135 |
| C2 | - | - | 150 - 155 |
| C3a | - | - | 140 - 145 |
| C4 | - | - | 120 - 125 |
| C5 | - | - | 115 - 120 |
| C5a | - | - | 148 - 152 |
| C7 | - | - | 135 - 140 |
| C8 | - | - | 145 - 150 |
| C9 | - | - | 130 - 135 |
| C9a | - | - | 125 - 130 |
| C9b | - | - | 140 - 145 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is used to analyze complex mixtures and to confirm the molecular weight of the target compound.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): ESI is a soft ionization technique that allows the compound to be ionized directly from a solution, typically forming a protonated molecule [M+H]⁺. In tandem MS (MS/MS), this parent ion is then fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, fragmentation would likely involve the loss of methyl groups and cleavage of the imidazole or quinoline rings.
Accurate Mass Measurement: High-resolution mass spectrometers can measure the mass-to-charge ratio with very high precision. This allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula (C₁₂H₁₁N₃).
Hypothetical ESI-MS/MS Fragmentation Data for this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Hypothetical Structural Fragment |
| 198.1026 ([M+H]⁺) | 183.0791 | CH₃ (15 Da) | Loss of a methyl group |
| 198.1026 ([M+H]⁺) | 171.0791 | HCN (27 Da) | Fission of the imidazole ring |
| 198.1026 ([M+H]⁺) | 156.0655 | CH₃ + HCN | Sequential loss |
| 183.0791 | 156.0655 | HCN (27 Da) | Fission of the imidazole ring |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include N-H stretching from the imidazole ring, C-H stretching from the aromatic rings and methyl groups, C=N and C=C stretching from the fused aromatic system, and various bending vibrations.
Hypothetical FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Methyl (CH₃) |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1550 - 1450 | C=N stretch | Imidazole/Quinoline |
| 1470 - 1430 | C-H bend | Methyl (CH₃) |
| 850 - 750 | C-H bend | Aromatic (out-of-plane) |
UV-Visible spectrophotometry is a valuable tool for studying the interaction of small molecules with macromolecules like DNA. The binding of this compound to DNA can be monitored by changes in its UV-Vis absorption spectrum. Intercalation, a common binding mode for planar aromatic molecules, often results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the compound. mdpi.com
Thermal melting experiments, monitored by UV spectrophotometry at 260 nm, can also provide evidence of DNA interaction. The melting temperature (Tm) of DNA, the temperature at which half of the double-stranded DNA has dissociated into single strands, is typically increased in the presence of an intercalating agent, which stabilizes the DNA double helix.
Expected Results from UV-Visible Spectrophotometry and Thermal Melting Experiments
| Experiment | Parameter Measured | Expected Observation upon DNA Binding | Interpretation |
| UV-Vis Titration | Absorption Maxima (λmax) | Bathochromic shift (red shift) | Intercalation or groove binding |
| UV-Vis Titration | Molar Absorptivity (ε) | Hypochromism (decrease in absorbance) | Intercalation |
| Thermal Melting | Melting Temperature (Tm) | Increase in Tm | Stabilization of the DNA double helix |
Note: This table describes the expected outcomes based on the known behavior of DNA intercalators. Specific experimental values for this compound are not available.
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. The development of a robust HPLC method is critical for ensuring the purity of this compound. A reversed-phase HPLC method would be a common approach, where a nonpolar stationary phase is used with a polar mobile phase.
A typical method might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The separation is achieved by optimizing the gradient or isocratic elution conditions, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for a dramatic increase in separation efficiency.
In the context of this compound analysis, UPLC is the preferred method for its quantification in complex matrices and for purity assessment. The enhanced resolution is critical for separating the target compound from structurally similar impurities, isomers, or metabolites that might be present in a sample. A typical UPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution system, commonly using a mixture of an aqueous mobile phase (often containing a buffer like ammonium acetate or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The high resolving power of UPLC ensures baseline separation of closely related compounds, which is paramount for accurate quantification.
Table 1: Illustrative UPLC Method Parameters for Analysis of this compound
| Parameter | Value/Description |
| Instrument | ACQUITY UPLC System or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1 µL |
| Detection | UV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Gradient | 5% B to 95% B over 5 minutes |
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools to investigate the properties of molecules like this compound from a theoretical standpoint, offering insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine its optimized molecular geometry, vibrational frequencies, and a host of electronic properties. scirp.org These calculations provide a detailed picture of the electron density distribution, which is fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics. The results from DFT can predict molecular properties such as dipole moment, polarizability, and the energies of molecular orbitals. ajchem-a.com
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of this compound, docking can be used to predict its binding mode and affinity to a specific protein target. nih.govamazonaws.com This process involves preparing the 3D structures of both the ligand (the compound) and the receptor protein and then using a scoring function to rank the possible binding poses. amazonaws.com
Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.govscilit.com MD simulations provide insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. nih.gov These simulations are crucial for validating docking results and understanding the mechanism of interaction at an atomic level. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govmdpi.com For a series of imidazoquinoline analogs, including this compound, a QSAR model can be developed to predict their activity against a particular biological target. nih.govnih.gov The process involves:
Data Collection: Assembling a dataset of compounds with known activities.
Descriptor Calculation: Computing various molecular descriptors (e.g., topological, electronic, hydrophobic) that numerically represent the chemical structure. nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) to create a predictive model. mdpi.com
Validation: Rigorously validating the model's predictive power using internal and external validation techniques. nih.govsemanticscholar.org
QSAR models are valuable tools in drug discovery for prioritizing compounds for synthesis and testing, thus saving time and resources. mdpi.comnih.gov
In Silico Prediction of Metabolic Pathways and DNA Reactivity
In silico tools can predict the metabolic fate of a compound, which is a critical aspect of its development. nih.goveurekaselect.com For this compound, metabolism prediction software can identify the most likely sites on the molecule to be modified by metabolic enzymes, particularly the Cytochrome P450 (CYP) family. news-medical.net These predictions are based on models of enzyme-substrate interactions and reactivity patterns. Common metabolic transformations for such a molecule could include oxidation of the methyl groups or aromatic hydroxylation. Identifying potential metabolites is essential, as they may have their own biological activity or toxicity. news-medical.net
Computational methods are also used to assess the potential for a compound or its metabolites to react with DNA. This is often an indicator of potential mutagenicity. These models can predict the likelihood of the formation of reactive electrophilic species that can form covalent adducts with DNA bases.
Table 2: Predicted Sites of Metabolism for this compound
| Position | Predicted Transformation | Mediating Enzyme (Example) |
| 2-methyl group | Hydroxylation | CYP1A2, CYP3A4 |
| 7-methyl group | Hydroxylation | CYP1A2, CYP3A4 |
| Quinoline Ring | Aromatic Hydroxylation | CYP1A1, CYP1A2 |
Analysis of Frontier Molecular Orbitals and Global/Local Reactivity Indices (e.g., EHOMO, ELUMO, Energy Gap, Fukui Indices)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. ajchem-a.com The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com
Global reactivity descriptors, derived from these energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). Local reactivity is described by Fukui indices, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. rsc.orgresearchgate.net These parameters are typically calculated using data from DFT computations. researchgate.net
Table 3: Conceptual DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Definition | Conceptual Value (a.u.) | Interpretation |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -0.21 | Electron-donating ability |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.05 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.16 | Kinetic stability, chemical reactivity |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 0.08 | Resistance to change in electron distribution |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 0.13 | Electron-attracting power |
| Electrophilicity (ω) | χ² / (2η) | 0.106 | Propensity to accept electrons |
Cell-Based and Biochemical Assay Systems
In vitro assays are fundamental to understanding the molecular interactions of this compound at the cellular level. These systems allow for controlled investigation of its cytotoxic, immunological, and genotoxic potential.
Cytotoxicity and cell proliferation assays are crucial first steps in evaluating the biological activity of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In this assay, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product, the quantity of which is measured spectrophotometrically.
While specific cytotoxicity data for this compound is not extensively available in the public domain, the methodology remains a standard for testing compounds of this class. The colony formation assay is another critical technique that assesses the long-term survival and proliferative capacity of cells after exposure to a substance. It measures the ability of a single cell to grow into a colony, providing insight into the cytostatic or cytotoxic effects of the compound over a longer duration.
Table 1: Overview of In Vitro Cytotoxicity Assay Methodology
| Parameter | MTT Assay | Colony Formation Assay |
|---|---|---|
| Principle | Measures metabolic activity via mitochondrial dehydrogenase function. | Assesses clonogenic survival and ability of single cells to proliferate. |
| Endpoint | Colorimetric measurement of formazan production. | Quantification of visible colonies formed over time. |
| Information Provided | Short-term cell viability and proliferation. | Long-term cell survival and reproductive integrity. |
| Typical Duration | 24-72 hours | 1-3 weeks |
The imidazoquinoline scaffold is well-known for its immunomodulatory properties, primarily acting as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. Activation of these receptors on immune cells, such as dendritic cells and macrophages, triggers downstream signaling pathways that result in the production of a variety of cytokines and the upregulation of co-stimulatory molecules.
Immunological assays are employed to quantify these effects. Enzyme-Linked Immunosorbent Assays (ELISAs) and multiplex bead arrays (e.g., Luminex) are standard techniques used to measure the concentration of specific cytokines, such as interferons (IFN-α), tumor necrosis factor (TNF-α), and various interleukins (IL-6, IL-12), in the supernatant of cultured immune cells exposed to the compound. Flow cytometry can be used to assess the activation status of immune cells by measuring the expression of surface markers like CD86. While specific studies on this compound are limited, research on other imidazoquinolines demonstrates potent induction of Th1-polarizing cytokines.
Table 2: Cytokines Commonly Induced by Imidazoquinoline TLR7/8 Agonists
| Cytokine | Primary Producing Cell Types | Key Immunological Function |
|---|---|---|
| IFN-α | Plasmacytoid Dendritic Cells (pDCs) | Potent antiviral activity, enhances antigen presentation. |
| TNF-α | Macrophages, Monocytes, T cells | Pro-inflammatory, induces apoptosis in tumor cells. |
| IL-6 | Macrophages, T cells, B cells | Pro-inflammatory, involved in T-cell and B-cell differentiation. |
| IL-12 | Dendritic Cells, Macrophages | Promotes Th1 cell differentiation and IFN-γ production. |
Investigating the effect of a compound on specific enzyme activity is key to understanding its mechanism of action. Enzyme inhibition assays measure the reduction in the rate of an enzymatic reaction in the presence of the compound. Kinetic studies can further determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing reaction rates at various substrate and inhibitor concentrations.
While there is no specific enzyme inhibition data available for this compound, other derivatives of the imidazo[4,5-c]quinoline scaffold have been identified as potent inhibitors of key cellular enzymes. For instance, certain imidazoquinoline derivatives have been shown to be effective modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, which is crucial for cell survival and proliferation.
Table 3: Types of Enzyme Inhibition
| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |
|---|---|---|---|
| Competitive | Unchanged | Increases | Binds to the active site, competing with the substrate. |
| Non-competitive | Decreases | Unchanged | Binds to an allosteric site on the enzyme or enzyme-substrate complex. |
| Uncompetitive | Decreases | Decreases | Binds only to the enzyme-substrate complex at an allosteric site. |
| Mixed | Decreases | Increases or Decreases | Binds to an allosteric site on the enzyme or enzyme-substrate complex. |
The 32P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. researchgate.net This technique is particularly valuable for assessing the genotoxic potential of compounds. The method involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a radioactive 32P-phosphate group to the adducted nucleotides, which are then separated and quantified. researchgate.net
Studies on the closely related and structurally similar compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) have extensively used the 32P-postlabeling method. Research has shown that IQ forms multiple DNA adducts in vivo. The primary adduct identified is N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ). Another adduct, 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ), is also formed, though typically in smaller quantities. The total levels of these DNA adducts have been found to be highest in the liver, a primary site of metabolic activation.
Table 4: DNA Adducts of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) Detected by 32P-Postlabeling
| Adduct | Position of Adduction | Relative Abundance | Tissue Distribution (in rats) |
|---|---|---|---|
| dG-C8-IQ | C8 of Guanine (B1146940) | Major adduct, ~60-90% of total adducts. | Highest in liver, followed by kidney, colon, stomach, and bladder. |
| dG-N2-IQ | N2 of Guanine | Minor adduct, ~7-13% of total adducts. | Detected in liver. |
| Other Adducts | Unspecified | ~5-20% of total adducts. | Detected in liver. |
Microbiological Research Techniques
The gut microbiota plays a critical role in the metabolism of xenobiotics, potentially altering their toxicity and biological activity.
In vitro continuous intestinal fermentation models are sophisticated systems designed to simulate the conditions of the human gastrointestinal tract. These models allow for the long-term cultivation of complex microbial communities derived from human fecal samples under controlled anaerobic conditions, including pH, temperature, and nutrient supply. They are invaluable tools for studying the biotransformation of ingested compounds by the gut microbiota.
Research using such models has demonstrated that complex human gut microbial communities can transform heterocyclic amines. For example, the dietary mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which is structurally related to this compound, was shown to be converted into a new metabolite, 9-hydroxyl-2,7-dimethyl-7,9,10,11-tetrahydropyrimido[2',1':2,3]imidazo[4,5-f]quinoxaline (MeIQx-M1), by gut bacteria. researchgate.net This microbial transformation was found to reduce the cytotoxic and mutagenic potential of the parent compound, highlighting the detoxifying capacity of the gut microbiome. researchgate.net These models provide a powerful platform to investigate whether this compound undergoes similar microbial metabolism.
Table 5: Components of an In Vitro Continuous Intestinal Fermentation Model
| Component | Purpose | Typical Parameters |
|---|---|---|
| Fermentation Vessel | Contains the microbial culture and growth medium. | Anaerobic environment, maintained at 37°C. |
| Fecal Inoculum | Provides the complex microbial community. | Sourced from healthy human donors. |
| Culture Medium | Simulates nutrient supply to the colon. | Contains complex carbohydrates, proteins, and vitamins. |
| pH Control | Maintains a stable pH environment, mimicking different regions of the colon. | pH typically controlled between 5.5 and 6.8. |
| Continuous Flow | Simulates the transit of digesta through the gut. | Fresh medium is continuously added while effluent is removed. |
Isolation and Genetic Characterization of Metabolizing Bacterial Strains
While direct studies on the microbial isolation and genetic characterization for the metabolism of this compound are not extensively documented, research into structurally similar heterocyclic amines (HCAs) provides significant insights into potential metabolic pathways and the bacteria involved. A notable example is the investigation into the metabolism of the dietary mutagen 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) by human gut microbiota.
Researchers have successfully isolated and identified specific bacterial strains from the human gut that are capable of transforming MeIQx. researchgate.net In these studies, a variety of gut commensal bacteria were screened for their ability to metabolize this compound under anaerobic conditions, mimicking the environment of the human colon. researchgate.net This process typically involves incubating the compound with individual bacterial cultures or complex fecal microbiota and analyzing the resulting metabolites using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.
Through such screening processes, several key bacterial species have been identified as having the capacity to metabolize MeIQx. These include Eubacterium hallii (now reclassified as Anaerobutyricum hallii), Lactobacillus reuteri, and Lactobacillus rossiae. researchgate.net These bacteria were found to convert MeIQx into a less mutagenic metabolite, suggesting a detoxification pathway within the gut microbiome. researchgate.net
The genetic basis for this metabolic capability has been linked to the presence of genes encoding for glycerol/diol dehydratases. researchgate.netnih.gov Specifically, the pduCDE gene cluster, which is present in the identified bacterial strains, plays a crucial role. nih.gov This gene cluster encodes the subunits of a coenzyme B12-dependent glycerol/diol dehydratase. nih.govethz.chnih.gov This enzyme catalyzes the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA), which is a key reactive intermediate. nih.gov 3-HPA can then chemically react with the HCA molecule, such as MeIQx, leading to its structural modification and detoxification. researchgate.net
The characterization of these bacterial strains and their genetic determinants provides a foundational understanding of how gut microbiota can modulate the bioactivity of dietary imidazo-type compounds. The isolation of these strains was performed from human fecal samples, highlighting the relevance of the gut microbiome in the metabolism of such xenobiotics.
The table below summarizes the key findings from research on the metabolism of the related compound, MeIQx.
| Bacterial Strain | Source of Isolation | Key Gene/Enzyme | Metabolic Transformation |
| Eubacterium hallii (Anaerobutyricum hallii) | Human Gut Microbiota | Glycerol/Diol Dehydratase (pduCDE gene) | Converts MeIQx via conjugation with a glycerol-derived metabolite |
| Lactobacillus reuteri | Human Gut Microbiota | Glycerol/Diol Dehydratase (pduCDE gene) | Converts MeIQx via conjugation with a glycerol-derived metabolite |
| Lactobacillus rossiae | Human Gut Microbiota | Glycerol/Diol Dehydratase (pduCDE gene) | Converts MeIQx via conjugation with a glycerol-derived metabolite |
Concluding Remarks and Future Research Trajectories
Current Gaps in Understanding the Complex Mechanisms of 2,7-dimethyl-1H-imidazo[4,5-f]quinoline
A thorough review of existing scientific data reveals a substantial lack of specific information regarding the mechanistic underpinnings of this compound's activity. While general principles from well-studied imidazoquinolines like imiquimod (B1671794) and resiquimod (B1680535) can offer a hypothetical framework, direct evidence for the target compound is absent. Key areas where our understanding is deficient include:
Receptor Interaction: It is unknown whether this compound interacts with Toll-like receptors (TLRs), such as TLR7 and TLR8, which are the primary targets for many immunomodulatory imidazoquinolines. nih.gov The specific binding affinity, kinetics, and the precise molecular interactions with these or other potential cellular receptors have not been elucidated.
Signal Transduction Pathways: Consequently, the downstream signaling cascades activated by this compound are entirely speculative. Research is needed to determine if it activates the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and subsequent cytokine production, a hallmark of many TLR agonists. nih.gov
Metabolic Fate: There are no published studies on the metabolism of this compound. Understanding its biotransformation, including the enzymes involved (e.g., cytochrome P450 isoenzymes) and the identity of its metabolites, is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. Studies on the related compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), suggest that metabolism can involve hydroxylation and conjugation, but direct investigation is required.
Immunomodulatory Profile: The specific effects of this compound on different immune cell populations (e.g., dendritic cells, macrophages, T cells, B cells) are unknown. The profile of cytokines and chemokines it may induce has not been characterized.
Potential Research Avenues for Therapeutic or Immunomodulatory Exploration
The structural similarity of this compound to known immunomodulators suggests several promising research directions to explore its therapeutic potential:
Antiviral and Antitumor Activity: Given that many imidazoquinolines exhibit potent antiviral and antitumor effects through the induction of interferons and other cytokines, a primary avenue of research should be to screen this compound for such activities. beilstein-journals.org In vitro and in vivo models of viral infections and various cancers could be employed.
Vaccine Adjuvant Potential: The ability of imidazoquinolines to enhance immune responses makes them attractive candidates for vaccine adjuvants. nih.gov Future studies could investigate whether co-administration of this compound with antigens can augment and shape the immune response, potentially leading to more effective vaccines.
Dermatological Applications: Topical application of imidazoquinolines has been successful in treating skin conditions. Research into the topical formulation and efficacy of this compound for skin cancers or viral skin infections could be a valuable pursuit.
Emerging Methodologies and Technologies in Imidazoquinoline Research
Advancements in research methodologies offer powerful tools to dissect the functions of novel compounds like this compound:
High-Throughput Screening (HTS): HTS assays can be employed to rapidly screen for its activity against a wide range of cellular targets and to identify its cytokine induction profile in various cell lines.
"Omics" Technologies: A systems biology approach using genomics, proteomics, and metabolomics can provide a comprehensive, unbiased view of the cellular changes induced by this compound. This would help in identifying its mechanism of action and potential off-target effects.
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy could be used to determine the three-dimensional structure of this compound in complex with its cellular receptor(s), providing invaluable insights for structure-based drug design.
In Silico Modeling: Computational docking and molecular dynamics simulations can be utilized to predict the binding modes of this compound with potential protein targets, guiding further experimental validation.
Interdisciplinary Approaches for Comprehensive Mechanistic Analysis
A holistic understanding of this compound will necessitate a collaborative, interdisciplinary approach, integrating expertise from various fields:
Medicinal Chemistry and Organic Synthesis: To synthesize the compound with high purity and to generate analogs for structure-activity relationship (SAR) studies.
Immunology and Cell Biology: To characterize its effects on immune cells and to dissect the signaling pathways it modulates.
Pharmacology and Toxicology: To evaluate its pharmacokinetic properties, in vivo efficacy, and safety profile.
Computational Biology and Bioinformatics: To analyze large datasets from "omics" studies and to build predictive models of its biological activity.
By systematically addressing the current knowledge gaps through these proposed research avenues and leveraging cutting-edge technologies in a collaborative manner, the scientific community can unlock the potential of this compound and determine its place within the expanding landscape of immunomodulatory therapeutics.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2,7-dimethyl-1H-imidazo[4,5-f]quinoline?
- Methodology :
- Cyclization Approaches : Use intramolecular cyclization of precursors like 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium (e.g., NaOH) to form the imidazoquinoline core via aromatic nucleophilic substitution .
- Iodine-Mediated Cyclization : Reflux substituted quinoline diamines (e.g., N6-benzylidene derivatives) with iodine in DMF for 3 hours, followed by recrystallization from ethyl acetate .
- Catalytic Methods : Employ phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light for regioselective synthesis .
Q. Which analytical techniques are critical for characterizing synthetic derivatives?
- Key Methods :
- Spectroscopy : IR for functional groups (e.g., C=N stretch at ~1610 cm⁻¹), ¹H/¹³C NMR for substituent identification (e.g., methyl protons at δ 3.21 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ions (e.g., m/z 245 [M⁺] for 2-phenyl derivatives) .
- Elemental Analysis : Validate purity and stoichiometry (e.g., C: 78.35%, N: 17.13% for C16H11N3) .
Q. What standard assays evaluate its mutagenic/carcinogenic potential?
- Experimental Design :
- Ames Test : Use nitroreductase-deficient Salmonella TA98 strains to detect direct mutagenicity of metabolites like N-hydroxy-IQ (specific activity: 2 × 10⁴ revertants/nmol) .
- DNA Adduct Analysis : ³²P-postlabeling or HPLC-MS to quantify adducts (e.g., C8-dG-IQ adducts) in in vitro or animal models .
- In Vitro Toxicity : Assess neurotoxicity in rat midbrain cultures at 100 nM–5 µM concentrations .
Advanced Research Questions
Q. How to resolve contradictions in reported mutagenic potency across studies?
- Critical Analysis :
- Metabolic Activation : Differences in cytochrome P450 isoforms (e.g., CYP1A2 vs. CYP3A4) across models affect metabolite generation (e.g., N-hydroxy-IQ vs. glucuronides) .
- Adduct Stability : Sequence-dependent conformational preferences of DNA adducts (e.g., B-DNA vs. bent structures) influence repair efficiency and mutagenicity .
- Dose-Response : Compare data using standardized intake metrics (e.g., µg/kg body weight/day) and adjust for interspecies differences .
Q. What structure-activity relationships govern immunostimulatory vs. mutagenic effects?
- Key Findings :
- Regioisomerism : Pyrazolo[3,4-f]quinoline derivatives (e.g., 7a,b) show potent immunostimulation, while pyrazolo[4,3-f] analogs (6a,b) are inactive .
- Substituent Effects : Methyl groups at positions 2 and 7 enhance mutagenicity but reduce aqueous solubility, complicating bioavailability .
- Hybrid Scaffolds : Imidazo-phenanthroline derivatives (e.g., 4-carboxyphenyl analogs) exhibit dual fluorescence and bioactivity, enabling mechanistic tracking .
Q. How to design site-specific DNA adduct studies for mechanistic insights?
- Protocol :
- Oligonucleotide Synthesis : Incorporate C8-dG-IQ adducts via phosphoramidite chemistry, confirmed by UV melting analysis and circular dichroism .
- Repair Assays : Use human cell extracts (e.g., HeLa) to compare nucleotide excision repair (NER) efficiency across adduct conformations .
- Mutagenesis Profiling : Sanger sequencing of plasmids replicated in E. coli or mammalian cells to identify mutation hotspots (e.g., G→T transversions) .
Q. What experimental strategies mitigate confounding factors in metabolic studies?
- Approaches :
- Isotopic Labeling : Use deuterated analogs (e.g., 2-amino-3-trideuteromethyl-IQ) as internal standards for LC-MS quantification .
- Enzyme Inhibition : Co-incubate with CYP inhibitors (e.g., α-naphthoflavone for CYP1A2) to delineate metabolic pathways .
- Dietary Modulators : Test cruciferous vegetable extracts (e.g., broccoli supernatants) for antimutagenic effects via competitive CYP inhibition .
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous conditions for iodine-mediated cyclizations to prevent byproducts .
- Adduct Quantification : Use 10 mM ascorbic acid in lysis buffers to stabilize N-hydroxy metabolites during extraction .
- Statistical Power : For in vivo studies, employ ≥10 animals/group to detect 20% differences in tumor incidence (α=0.05, β=0.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
